
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). This compound has gained significant attention in recent years due to its potential use in treating various types of cancers, autoimmune diseases, and inflammatory disorders.
作用机制
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide is a reversible inhibitor of BTK, which binds covalently to the cysteine residue in the ATP-binding pocket of BTK. This binding prevents the phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2), and ultimately leads to the inhibition of BCR signaling. In addition, this compound has been shown to induce apoptosis of malignant B-cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of CLL and NHL. In these models, this compound induced apoptosis of malignant B-cells and inhibited tumor growth. Furthermore, this compound has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis, lupus, and multiple sclerosis. In these models, this compound reduced the production of inflammatory cytokines and chemokines and decreased disease severity.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide is its high selectivity for BTK, which minimizes off-target effects. This compound has also been shown to have favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one limitation of this compound is its potential toxicity, particularly in the cardiovascular system. In preclinical studies, this compound has been shown to cause QT prolongation and hypertension, which may limit its clinical use.
未来方向
There are several future directions for the research and development of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide. One potential direction is the investigation of this compound in combination with other therapies, such as chemotherapy, immunotherapy, or targeted therapy. Combination therapy may enhance the anti-tumor activity of this compound and overcome resistance mechanisms. Another direction is the exploration of this compound in other diseases, such as solid tumors or autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors may further improve the therapeutic potential of this class of compounds.
合成方法
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methyl-2-nitrobenzoic acid with thionyl chloride, resulting in the formation of 5-methyl-2-nitrobenzoyl chloride. This intermediate is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine in the presence of triethylamine to yield this compound. The overall yield of this synthesis method is around 40%, and the purity of the final product is greater than 98%.
科学研究应用
N-(1-cyano-2-methoxy-1-methylethyl)-5-methyl-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of BCR signaling and subsequent apoptosis of malignant B-cells.
In addition to its anti-cancer properties, this compound has also been investigated for its potential use in treating autoimmune diseases and inflammatory disorders. BTK plays a crucial role in the activation of immune cells, such as B-cells, T-cells, and macrophages. Inhibition of BTK by this compound has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in disease severity in preclinical models of rheumatoid arthritis, lupus, and multiple sclerosis.
属性
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-5-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-9-4-5-11(16(18)19)10(6-9)12(17)15-13(2,7-14)8-20-3/h4-6H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPFJOWJOISUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



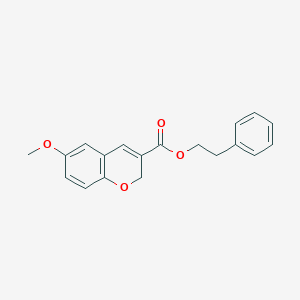
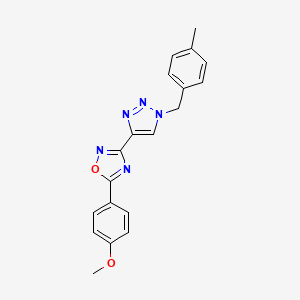
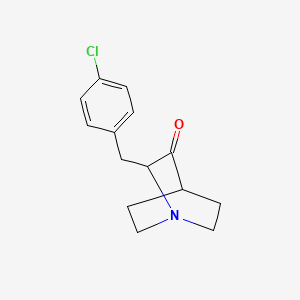
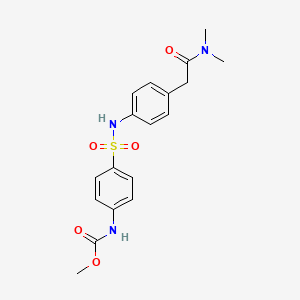
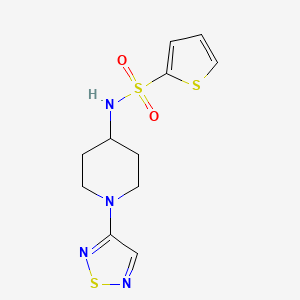
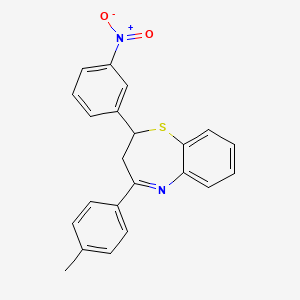
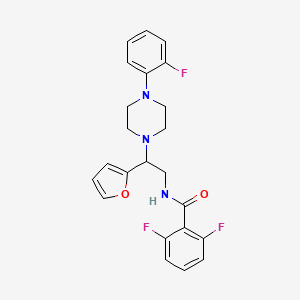
![2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2463140.png)
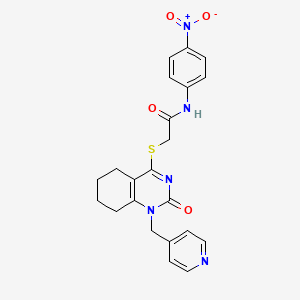
![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)
![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)
![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)